Topramezone

Übersicht

Beschreibung

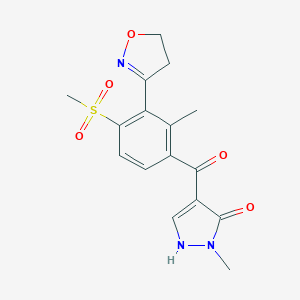

Topramezone (3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenylmethanone) is a post-emergent herbicide classified as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (Group 27 by WSSA) . It disrupts carotenoid biosynthesis, leading to chlorophyll degradation via photooxidation, resulting in characteristic "bleaching" symptoms in susceptible weeds . Introduced in 2006, it is highly selective for maize (Zea mays L.) and certain turfgrass species (e.g., creeping bentgrass), effectively controlling annual grasses (e.g., goosegrass, barnyardgrass) and broadleaf weeds .

Vorbereitungsmethoden

Topramezon kann durch einen mehrstufigen Prozess unter Verwendung mehrerer wichtiger Zwischenprodukte synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 3-Brom-2-methyl-6-(methylthio)phenyl mit 4,5-Dihydroisoxazol, um die gewünschte Pyrazolonstruktur zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid. Industrielle Produktionsmethoden beinhalten oft großtechnische Batchreaktionen unter kontrollierten Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Topramezon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Topramezon zur Bildung von hydroxylierten Metaboliten führen, während die Reduktion Desmethyl-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Agricultural Use

Topramezone is predominantly employed in agricultural settings to manage weed populations effectively. Its selective nature allows it to target specific weed species without harming crop plants. Below are some key applications:

- Crop Protection : this compound is used in corn production to control various grass and broadleaf weeds, enhancing crop yield and quality.

- Post-Emergence Application : It is applied after the crops have emerged, allowing for effective management of existing weed populations.

Environmental Impact Studies

Research has also been conducted on the environmental effects of this compound, particularly concerning aquatic ecosystems. A study evaluated its toxicity to Chlorella vulgaris, revealing that exposure led to significant oxidative stress and cell damage, which raises concerns about its impact on non-target aquatic organisms .

Toxicological Assessments

The toxicological profile of this compound has been extensively studied, focusing on its potential risks to human health and the environment. Key findings include:

- Acute and Chronic Toxicity : Studies have shown that high doses may lead to elevated serum tyrosine levels and other metabolic changes in animal models, indicating potential toxicity at higher exposure levels .

- Metabolism Studies : Research indicates that this compound undergoes metabolic processes that can affect various organ systems, with particular sensitivity noted in rats .

Integrated Pest Management (IPM)

This compound can be integrated into broader pest management strategies, contributing to sustainable agricultural practices by reducing reliance on multiple herbicides and minimizing chemical inputs.

Case Study 1: Efficacy in Corn Production

A field study demonstrated that applying this compound significantly reduced weed biomass compared to untreated controls, leading to improved corn yields. The study highlighted its effectiveness against both annual and perennial weed species.

Case Study 2: Aquatic Toxicity Assessment

A laboratory study assessed the impact of this compound on Chlorella vulgaris over various exposure times (24-96 hours). Results indicated a detrimental effect on cell growth and photosynthetic activity, suggesting caution in its use near water bodies .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Weed control in corn | Effective against broadleaf and grass weeds |

| Environmental Impact | Effects on aquatic life | Induces oxidative stress in Chlorella vulgaris |

| Toxicological Profile | Human health risk assessment | Identified metabolic changes at high doses |

| Integrated Pest Management | Sustainable agriculture practices | Reduces need for multiple herbicides |

Wirkmechanismus

Der primäre Wirkungsmechanismus von Topramezon beinhaltet die Hemmung des Enzyms 4-Hydroxyphenylpyruvat-Dioxygenase. Dieses Enzym ist essenziell für die Biosynthese von Plastochinonen und Carotinoiden, die wichtige Bestandteile des photosynthetischen Apparats in Pflanzen sind. Durch die Hemmung dieses Enzyms stört Topramezon die Synthese dieser Verbindungen, was zur Abbau von Chlorophyll und anschließender Entfärbung und Nekrose des Pflanzengewebes führt .

Vergleich Mit ähnlichen Verbindungen

Chemical and Functional Comparison

| Herbicide | Chemical Class | Target Enzyme | Primary Use | Key Weeds Controlled |

|---|---|---|---|---|

| Topramezone | Pyrazolone | HPPD | Maize, Turfgrass | Goosegrass, Barnyardgrass, Pigweed |

| Mesotrione | Triketone | HPPD | Maize, Sugarcane | Broadleaf weeds, Crabgrass |

| Tembotrione | Triketone | HPPD | Maize | Waterhemp, Palmer amaranth |

| QYR301 | Pyrazolone (novel) | HPPD | Experimental | Broad-spectrum grasses/weeds |

Key Notes:

- This compound and QYR301 share a pyrazolone backbone but differ in substituents, affecting weed spectrum and crop safety .

- Mesotrione and tembotrione (triketones) exhibit broader broadleaf control but require higher application rates (e.g., mesotrione: 100–420 g ha⁻¹ vs. This compound: 6.1–37 g ha⁻¹) .

Efficacy Against Target Weeds

Goosegrass (Eleusine indica) Control :

Barnyardgrass (Echinochloa crus-galli) Control:

- This compound : 100% control at 67.5 g ha⁻¹ .

- Mesotrione : 95% control at 420 g ha⁻¹ but inconsistent for grasses like Setaria viridis .

Key Findings :

- In sugarcane, This compound at 36 g ha⁻¹ achieved >90% control of Eleusine indica with a selectivity index of 3.38–5.18, outperforming mesotrione .

- This compound caused 34–60% injury to bermudagrass turf, mitigated by FeSO₄ or FeDTPA .

Interactions with Agrochemicals and Adjuvants

Synergistic Interactions :

- Methylated Seed Oil (MSO) : Reduced surface tension by 50%, enhancing this compound absorption (e.g., 68.9% increase in barnyardgrass uptake) .

- Cloquintocet-mexyl : Reduced creeping bentgrass injury by increasing this compound I₅₀ values without compromising weed control .

Antagonistic Interactions :

Biologische Aktivität

Topramezone is a selective herbicide belonging to the pyrazolone class, primarily used for controlling various weed species in maize crops. Its mechanism of action involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone and tocopherols, leading to plant death. This article delves into the biological activity of this compound, including its metabolic pathways, resistance mechanisms, and implications for agricultural practices.

This compound functions as an HPPD inhibitor, disrupting the synthesis of vital compounds within the plant. The inhibition of HPPD leads to the accumulation of toxic intermediates, ultimately causing chlorosis and plant death. This mode of action is similar to other HPPD inhibitors but is characterized by its selectivity towards certain plant species, allowing for effective weed control without harming maize.

Metabolic Pathways

Research has shown that different populations of Amaranthus species exhibit varying rates of this compound metabolism. A study conducted on multiple herbicide-resistant (MHR) waterhemp populations revealed that these populations metabolize this compound more rapidly compared to sensitive populations. Specifically, MHR populations formed distinct metabolites that were not present in sensitive strains, indicating a potential mechanism for resistance through enhanced metabolic degradation .

Table 1: Metabolite Formation in Different Populations

| Population Type | Metabolite Identified | Formation Rate (HAT) |

|---|---|---|

| MHR (SIR) | Hydroxythis compound | Higher than SEN at 24 |

| MHR (NEB) | Hydroxythis compound | Higher than SEN at 6 |

| Sensitive (SEN) | Desmethyl and Benzoic Acid | Lower than MHR |

| Maize | Desmethyl and Benzoic Acid | Highest overall |

Resistance Mechanisms

The evolution of resistance to this compound in weed populations has been documented, particularly in waterhemp. The resistance appears to be primarily metabolic, where resistant populations utilize cytochrome P450 enzymes to detoxify the herbicide more efficiently than susceptible populations . This metabolic adaptation poses challenges for effective weed management strategies.

Case Study: Waterhemp Resistance

In a detailed investigation, two MHR waterhemp populations were analyzed for their ability to metabolize this compound. The study found that:

- Population SIR exhibited a unique hydroxylation pattern not seen in maize or sensitive populations.

- Population NEB demonstrated an increased rate of N-demethylation, suggesting a shared resistance mechanism with other HPPD inhibitors like mesotrione.

These findings indicate a complex interplay between herbicide application history and metabolic adaptation in weed species .

Ecotoxicological Considerations

This compound is noted for its favorable toxicological profile when compared to other herbicides. It exhibits low toxicity to non-target organisms and has moderate water solubility, which minimizes environmental persistence and runoff potential. These characteristics make it a suitable option for integrated weed management systems .

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating topramezone’s herbicidal efficacy in field trials?

- Methodological Answer: Use Randomized Block Design (RBD) with multiple replications to minimize variability. For example, a study testing this compound doses (20.6–25.7 g/ha) applied at 14, 21, and 28 days after sowing (DAS) in chickpea crops demonstrated that RBD effectively isolates treatment effects while controlling soil heterogeneity . Include controls (untreated plots) and standardized weed density assessments to quantify herbicidal activity.

Q. How can researchers confirm this compound’s mode of action as a 4-HPPD inhibitor?

- Methodological Answer: Conduct enzyme inhibition assays using purified 4-HPPD enzymes and measure tyrosine accumulation in plant tissues. Greenhouse studies on sugarcane validated this mechanism by correlating herbicidal efficacy with elevated tyrosine levels in susceptible weeds like Eleusine indica . Pair biochemical assays with phenotypic observations (e.g., chlorophyll bleaching) to confirm target-site activity.

Q. What factors influence this compound’s selectivity in crops like sugarcane or maize?

- Methodological Answer: Evaluate species-specific metabolic detoxification pathways. For instance, sugarcane varieties (ROC22, GT42) exhibit tolerance due to rapid glutathione-S-transferase (GST)-mediated detoxification, while weeds lack this capability. Use radiolabeled this compound to track uptake, translocation, and metabolism in both crops and weeds .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy when mixed with ALS-inhibiting herbicides?

- Methodological Answer: Analyze herbicide interactions using factorial designs. A study found that co-application with rimsulfuron or nicosulfuron reduced this compound’s efficacy on Echinochloa spp. due to antagonistic effects. Use dose-response curves and statistical models (e.g., Colby’s method) to quantify synergism/antagonism . Include enzyme activity assays to assess whether ALS inhibitors interfere with 4-HPPD inhibition.

Q. What methodologies are recommended for assessing this compound’s environmental persistence and soil mobility?

- Methodological Answer: Conduct aerobic/anaerobic soil metabolism studies and batch-equilibrium adsorption-desorption tests. EPA data indicate this compound’s half-life exceeds 125 days in aerobic soils, with time-dependent sorption reducing mobility. Monitor non-extractable residues and use models (e.g., DEEM-FCID™) to predict runoff and leaching risks .

Q. How can researchers optimize this compound synthesis to avoid hazardous reagents?

- Methodological Answer: Replace palladium catalysts and butyllithium with safer alternatives. A novel synthesis route uses acid/alkali hydrolysis of 3-[3-cyano-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole, achieving 85% yield without toxic intermediates . Validate purity via HPLC and NMR, and compare phytotoxicity of synthesized vs. commercial products.

Q. What strategies identify this compound-resistant weed biotypes and their resistance mechanisms?

- Methodological Answer: Screen weed populations using discriminatory doses (e.g., 36 g a.i./ha) in dose-response trials. Resistant Sphingobium isolates degrade this compound via cytochrome P450-mediated oxidation. Use RNA sequencing to identify upregulated detoxification genes (e.g., GSTs, ABC transporters) in surviving plants .

Q. Data-Driven Insights

- Efficacy vs. Crop Safety: this compound at 45 g a.i./ha provided >90% weed control in sugarcane but caused <10% injury to tolerant varieties .

- Toxicity Profile: Chronic exposure in rats led to thyroid hyperplasia (LOAEL: 2.5 mg/kg/day) and pancreatic degeneration .

- Environmental Impact: Drift/runoff risks are high due to mobility in sandy soils; rotational crop intervals >18 months are advised .

Eigenschaften

IUPAC Name |

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVUXSMLBXYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034722 | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige liquid; Technical product: White odorless solid; [HSDB] | |

| Record name | Topramezone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.13 g/cu cm at 20 °C | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige liquid | |

CAS No. |

210631-68-8 | |

| Record name | Topramezone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topramezone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRAMEZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.